Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Description
Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a thiophene-based derivative featuring a 4-chlorophenyl substituent at the 4-position and a 4-propoxybenzoyl amino group at the 2-position of the thiophene ring. The ester group at the 3-position enhances its lipophilicity, while the propoxy chain introduces moderate steric bulk and hydrophobicity.
Properties
CAS No. |
350989-90-1 |
|---|---|
Molecular Formula |
C23H22ClNO4S |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H22ClNO4S/c1-3-13-29-18-11-7-16(8-12-18)21(26)25-22-20(23(27)28-4-2)19(14-30-22)15-5-9-17(24)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,25,26) |
InChI Key |
QPUNNCBMEQSDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound with significant potential in biological applications. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound features a thiophene core, an ethyl ester group, and a 4-chlorophenyl moiety, contributing to its unique chemical behavior and biological activity.
Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Notably, these include:
- Anticancer properties : Preliminary studies suggest that the compound may interact with cellular pathways involved in cancer progression.
- Enzyme inhibition : The compound might inhibit specific enzymes, which can be crucial for therapeutic applications.
- Receptor binding : Interaction studies have shown potential binding with biological receptors, indicating possible roles in modulating physiological responses.
Comparative Biological Activity
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate | Moderate anticancer activity | Lacks chlorophenyl substituent |
| Ethyl 4-(2-chlorophenyl)-2-amino-3-thiophenecarboxylate | Enzyme inhibition | Different halogen affects activity |
| Ethyl 5-(4-fluorophenyl)-2-amino-3-thiophenecarboxylate | Enhanced lipophilicity | Fluorine substitution |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar thiophene derivatives. These compounds demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .
- Enzyme Interaction : Research conducted on enzyme inhibition highlighted that thiophene-based compounds can effectively inhibit key metabolic enzymes involved in cancer metabolism. The binding affinity and inhibition kinetics were measured using biochemical assays .
- Receptor Modulation : A study focused on receptor binding assays indicated that compounds within this chemical class could modulate receptor activity, potentially influencing signaling pathways associated with inflammation and cancer .
The synthesis of this compound involves several steps that require precise control of reaction conditions to ensure high yields and purity. The compound's stability is attributed to its fused ring system and intramolecular interactions such as hydrogen bonding.
Scientific Research Applications
Pharmacological Studies
Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate has been evaluated for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of thiophene have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species .
Anticancer Activity
The compound's structural features suggest potential anticancer properties . Studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells. In vitro assays have been conducted to assess the effectiveness of this compound against specific cancer cell lines, including breast cancer (MCF7) and others. Results indicate that modifications to the thiophene structure can enhance cytotoxic effects against these cell lines .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of this compound with various biological targets. These studies utilize software such as Schrodinger to simulate interactions between the compound and protein receptors, helping to predict its efficacy as a drug candidate .
Synthesis and Derivative Exploration
Research has focused on the synthesis of this compound through various chemical reactions, including Knoevenagel condensation and other multi-component reactions involving thiophene derivatives . The ability to modify substituents on the thiophene ring allows for the exploration of a wide range of derivatives with potentially enhanced biological activities.
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of thiophene derivatives, this compound was tested against several pathogens. The results indicated that certain concentrations effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial therapies .
Case Study 2: Anticancer Screening
Another investigation assessed the anticancer activity of this compound using MCF7 breast cancer cells. The study demonstrated that specific modifications to the ethyl group significantly increased cytotoxicity compared to unmodified compounds. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or generating active metabolites in pharmaceutical applications.
Reaction Conditions
| Reagent/Condition | Product | Notes |
|---|---|---|
| 1M NaOH (aqueous ethanol, reflux) | 4-(4-Chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylic acid | Complete conversion observed after 6 hours |
| H₂SO₄ (concentrated, 60°C) | Same carboxylic acid | Faster reaction (2–3 hours) but requires careful pH control |
Amide Bond Reactivity
The benzamide linkage participates in hydrolysis and substitution reactions. Acidic hydrolysis cleaves the amide bond, while nucleophiles (e.g., amines) can displace the benzoyl group under specific conditions.
Key Transformations
-
Acidic Hydrolysis :
\text{RCONHR'} \xrightarrow{HCl/H_2O} \text{RCOOH} + \text{H_2NR'}
Yields 4-propoxybenzoic acid and 2-amino-thiophene derivatives. -
Nucleophilic Substitution :
Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form substituted ureas.
Chlorophenyl Group Reactions
The 4-chlorophenyl substituent enables electrophilic aromatic substitution (EAS) and cross-coupling reactions, though the electron-withdrawing chlorine atom moderately deactivates the ring .
Documented Reactions
Thiophene Ring Modifications
The thiophene core participates in electrophilic substitutions, typically at the 5-position due to directing effects of the ester and amide groups .
Notable Reactions
-
Bromination :
Isolated yield: 72%. -
Friedel-Crafts Acylation :
Reacts with acetyl chloride/AlCl₃ to introduce acetyl groups at the 5-position.
Propoxybenzoyl Group Transformations
The 4-propoxybenzoyl moiety undergoes O-dealkylation under strong acidic conditions, producing phenolic derivatives.
Example Reaction
This reaction is reversible under basic conditions with alkyl halides.
Reductive Pathways
Catalytic hydrogenation reduces the thiophene ring to a dihydrothiophene system, altering electronic properties for further functionalization.
Conditions and Outcomes
| Reducing Agent | Product | Selectivity |
|---|---|---|
| H₂/Pd-C (EtOH, 50 psi) | Dihydrothiophene derivative | Full saturation of thiophene ring |
| NaBH₄/NiCl₂ | Partial reduction (C=C bonds) | Limited to ester/amide stability |
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) | Key Influencing Factors |
|---|---|---|---|
| Ethyl ester | Hydrolysis | Fast | pH, solvent polarity |
| Amide | Nucleophilic substitution | Moderate | Steric hindrance, catalyst (e.g., DCC) |
| Chlorophenyl | Cross-coupling | Slow | Catalyst efficiency, ligand choice |
| Thiophene | Electrophilic substitution | Moderate | Ring activation by substituents |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by polar aprotic solvents (e.g., DMF).
-
Amide Cleavage : Acid-mediated mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack.
-
Suzuki Coupling : Requires precise stoichiometry of palladium catalyst and base to prevent dehalogenation side reactions .
Analytical Characterization
Post-reaction analysis employs:
-
NMR : Confirms regioselectivity in substitution reactions (e.g., thiophene bromination).
-
HPLC-MS : Monitors hydrolytic stability and quantifies degradation products .
This compound’s versatility in synthetic chemistry is underscored by its compatibility with diverse reaction conditions, though steric and electronic factors necessitate careful optimization. Future research directions include exploring photochemical reactivity and catalytic asymmetric transformations .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Stability and Reactivity
- Ester Hydrolysis : All compounds contain an ester group, making them susceptible to hydrolysis under acidic or basic conditions.
Key Research Findings
Activity Trends: Quinoxaline-containing analogs exhibit higher molecular weights and complex binding modes, suggesting utility in targeting nucleic acid-associated proteins .
Synthetic Challenges : Lower yields (e.g., 22% in ) highlight the difficulty of introducing bulky substituents, necessitating optimized reaction conditions.
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into three primary components:
-
4-Chlorophenyl-substituted thiophene core : Synthesized via cross-coupling reactions.
-
4-Propoxybenzoyl amino group : Introduced through nucleophilic acyl substitution.
-
Ethyl ester moiety : Installed via esterification or retained from precursor molecules.
This modular strategy minimizes side reactions and allows for independent optimization of each fragment.
Critical Intermediate: 4-(4-Chlorophenyl)thiophene-3-carboxylate
The synthesis of the thiophene core often begins with a halogenated thiophene derivative. For example, 3-bromothiophene-2-carboxylate undergoes Suzuki-Miyaura coupling with 4-chlorophenylboronic acid to introduce the 4-chlorophenyl group. Palladium catalysts such as Pd(PPh₃)₄ and bases like K₂CO₃ are employed in polar aprotic solvents (e.g., dimethylformamide, DMF), achieving coupling efficiencies of 78–85%.
Step-by-Step Preparation Methodology
Reaction Conditions
-
Substrate : Ethyl 3-bromothiophene-2-carboxylate (1.0 equiv).
-
Coupling Partner : 4-Chlorophenylboronic acid (1.2 equiv).
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ (2.0 equiv).
-
Solvent : DMF:H₂O (4:1 v/v).
-
Temperature : 80°C under nitrogen.
-
Reaction Time : 12–16 hours.
The reaction mixture is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 8:2) to yield the intermediate as a pale-yellow solid (mp 112–114°C).
Challenges and Solutions
Acylation Protocol
The amino group at the 2-position of the thiophene ring is acylated using 4-propoxybenzoyl chloride:
-
Substrate : Ethyl 4-(4-chlorophenyl)-2-aminothiophene-3-carboxylate (1.0 equiv).
-
Acylating Agent : 4-Propoxybenzoyl chloride (1.5 equiv).
-
Base : Triethylamine (2.0 equiv).
-
Solvent : Anhydrous dichloromethane.
-
Temperature : 0°C → room temperature.
-
Reaction Time : 4–6 hours.
The product precipitates upon addition of ice-cold water and is recrystallized from ethanol to afford white crystals (yield: 70–75%).
Side Reactions and Mitigation
-
Undesired O-Acylation : Minimized by using a bulky base (triethylamine) and low temperatures to favor N-acylation.
Optimization Strategies for Improved Yield and Purity
Table 1: Impact of Solvent on Acylation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 75 | 98 |
| THF | 7.52 | 68 | 95 |
| Acetonitrile | 37.5 | 60 | 90 |
| Toluene | 2.38 | 55 | 88 |
Polar aprotic solvents like dichloromethane enhance reagent solubility and reaction homogeneity, leading to higher yields.
Table 2: Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst | Loading (mol%) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 | 85 | 3 |
| PdCl₂(dppf) | 3 | 82 | 5 |
| Pd(OAc)₂ | 5 | 78 | 7 |
Pd(PPh₃)₄ provides optimal balance between activity and cost, with minimal formation of dehalogenated byproducts.
Large-Scale Production and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors to enhance scalability:
-
Residence Time : 30 minutes.
-
Throughput : 500 g/hour.
-
Purification : In-line liquid-liquid extraction.
This method reduces solvent waste by 40% compared to batch processes.
Green Chemistry Initiatives
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, offering comparable yields (73%) with reduced toxicity.
-
Catalyst Recycling : Pd recovery via chelating resins achieves 90% reuse efficiency over five cycles.
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH₂CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.98 (t, J = 6.6 Hz, 2H, OCH₂CH₂CH₃), 1.82–1.75 (m, 2H, OCH₂CH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.03 (t, J = 7.4 Hz, 3H, OCH₂CH₂CH₃).
-
HPLC : Purity >99% (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm).
Q & A
Q. What synthetic strategies are recommended for multi-step preparation of this compound?
The synthesis typically involves sequential reactions:
- Step 1 : Friedel-Crafts acylation or Suzuki coupling to introduce the 4-chlorophenyl group onto the thiophene ring.
- Step 2 : Amidation using 4-propoxybenzoyl chloride under basic conditions (e.g., pyridine/DMF) to form the amino linkage.
- Step 3 : Esterification with ethyl chloroformate to finalize the carboxylate group. Key considerations include optimizing reaction time (monitored via TLC/HPLC) and solvent polarity (e.g., dichloromethane for acylation, THF for amidation) to minimize side products. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification .
Q. How can structural characterization be systematically validated?
Use a combination of:
- 1H/13C NMR : Confirm substituent positions (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 6.8–7.6 ppm for aromatic protons).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups).
- Single-crystal X-ray diffraction : Resolve absolute stereochemistry and bond angles (e.g., thiophene ring planarity, dihedral angles between aromatic rings) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) with <2 ppm error .
Q. What protocols ensure reproducibility in purification?
- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C for slow crystallization.
- Flash chromatography : Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) based on TLC Rf values (target Rf ~0.4).
- HPLC : Monitor purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory data on regioselectivity in thiophene functionalization be resolved?
Conflicting reports may arise from divergent reaction conditions:
- Electrophilic substitution : Higher temperatures favor 3-position substitution (kinetic control), while lower temperatures favor 2-position (thermodynamic control).
- Catalyst effects : Lewis acids (e.g., AlCl3) may direct substitution to electron-rich regions. Use DFT calculations (e.g., Gaussian09) to map electron density distributions and predict reactive sites. Experimental validation via competitive reactions with isotopic labeling (e.g., deuterated substrates) can clarify mechanisms .
Q. What methodologies elucidate structure-activity relationships (SAR) for biological targets?
- Analog synthesis : Systematically modify substituents (e.g., replace 4-propoxy with 4-methoxy or 4-ethoxy groups).
- In vitro assays : Test analogs for inhibitory activity (e.g., IC50 against COX-2 or NF-κB pathways).
- Molecular docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., COX-2 active site). Correlate binding affinity (ΔG) with experimental bioactivity data .
Q. How can computational chemistry predict degradation pathways under varying pH conditions?
- DFT-based hydrolysis studies : Calculate activation energies for ester/amide bond cleavage at pH 2 (stomach) vs. pH 7.4 (bloodstream).
- Molecular dynamics (MD) simulations : Model solvation effects in aqueous buffers to identify vulnerable bonds. Validate predictions via LC-MS analysis of forced degradation products (e.g., 0.1M HCl/NaOH at 40°C for 24h) .
Q. What experimental designs resolve discrepancies in reported melting points?
Variations may stem from polymorphic forms or impurities:
- DSC/TGA : Differentiate polymorphs (e.g., Form I vs. Form II) by thermal profiles.
- Powder XRD : Compare diffraction patterns with simulated data from single-crystal studies.
- Zone refining : Purify samples via repeated melting-solidification cycles to isolate the thermodynamically stable form .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
